molecular formula C19H25N5O2 B2830884 N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide CAS No. 1251710-94-7

N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2830884
CAS RN: 1251710-94-7
M. Wt: 355.442
InChI Key: FDKBDJQKGXYATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Determination

The study on heterocyclic derivatives of guanidine highlights the formation and X-ray structure determination of compounds closely related to the chemical structure of interest. For instance, the synthesis of compounds derived from ketene's action on trimethylguanidine and their hydrolysis products offers insights into their structural and chemical properties, potentially applicable in various scientific research fields (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial and Antitubercular Activities

Research into novel heterocyclic compounds with a sulphamido moiety, synthesized through hydrolysis and condensation reactions, demonstrates significant antimicrobial and antifungal activities. This indicates a potential application in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Radioligand Imaging

The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the application of pyrimidineacetamides in medical imaging. This work supports the compound's use in developing diagnostic tools for various diseases, highlighting its potential in scientific research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Biological Evaluation

The synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, utilizing 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, illustrate the chemical's role in generating compounds with potential antimicrobial properties. This research direction is crucial for discovering new drugs and treatments (Bondock, Rabie, Etman, & Fadda, 2008).

Amnesia-Reversal Activity

A series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides, including pramiracetam, have shown amnesia-reversal activity, suggesting potential applications in treating memory disorders. The compounds reversed electroconvulsive shock (ECS) induced amnesia in mice, highlighting their possible use in neuroscientific research and therapy (Butler, Nordin, L'Italien, Zweisler, Poschel, & Marriott, 1984).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-12-18(26)24(19(20-14)23-10-4-5-11-23)13-17(25)21-15-6-8-16(9-7-15)22(2)3/h6-9,12H,4-5,10-11,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKBDJQKGXYATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

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